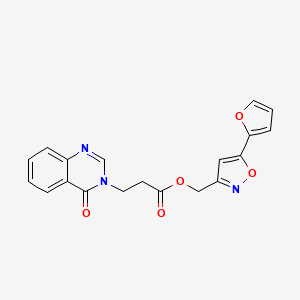
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a commonly used amino acid derivative in peptide synthesis. It is a white powder that is soluble in organic solvents and has a molecular weight of 579.65 g/mol. This compound is widely used in scientific research for its unique properties and benefits.
Mechanism of Action
The mechanism of action of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH is not well understood. However, it is believed to act as a substrate for enzymes that cleave the Mtt and Fmoc groups, allowing the peptide to be released from the resin and purified.
Biochemical and Physiological Effects:
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH does not have any known biochemical or physiological effects. It is used solely as a building block in the synthesis of peptides.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH in peptide synthesis is its stability. The Mtt and Fmoc groups protect the lysine side chain and N-terminus, respectively, from unwanted reactions during the synthesis process. This results in a higher yield of pure peptide product. However, one limitation of using 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH is the need for additional steps to remove the Mtt and Fmoc groups after synthesis.
Future Directions
There are several future directions for the use of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH in scientific research. One direction is the synthesis of peptides with modified amino acid sequences for use as drugs or drug delivery systems. Another direction is the development of new methods for peptide synthesis that use 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH as a building block. Additionally, the use of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH in the synthesis of peptides for use in proteomics and metabolomics research is an area of active investigation.
Synthesis Methods
The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH involves the protection of the lysine side chain by the Mtt (4-methyltrityl) group and the N-terminus by the Fmoc (9-fluorenylmethoxycarbonyl) group. The Mtt group can be removed by treatment with trifluoroacetic acid, while the Fmoc group can be removed by treatment with a base such as piperidine. This compound can be synthesized using standard solid-phase peptide synthesis protocols.
Scientific Research Applications
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH is commonly used in the synthesis of peptides for use in scientific research. It is used as a building block in the synthesis of peptides that are used as probes for studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It is also used in the synthesis of peptides that are used as drugs or drug delivery systems.
properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO4/c24-23(25,26)13-15(21(28)29)7-5-6-12-27-22(30)31-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLTVSXFLNSSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

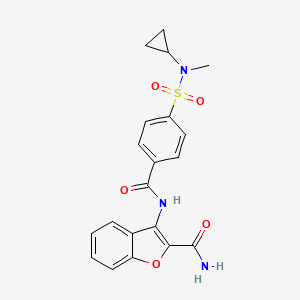
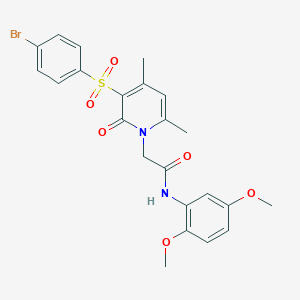
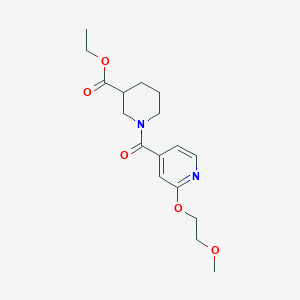
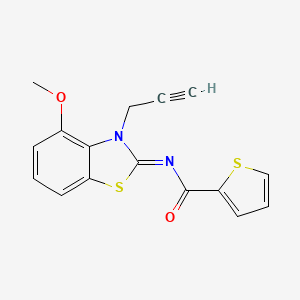
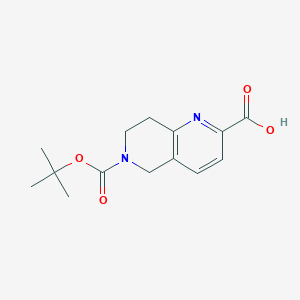

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2948334.png)

![Methyl 4-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2948336.png)
![3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948337.png)
![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2948339.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2948341.png)
